3-chloro-2-fluoro-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-fluoro-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11ClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the nitrogen atom is bonded to an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-fluoro-N-(propan-2-yl)aniline typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the acyl group onto the benzene ring, which is then reduced to an alkane . Another approach involves the nitration of the benzene ring, followed by reduction to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods often employ catalysts and specific reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-fluoro-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
3-chloro-2-fluoro-N-(propan-2-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-chloro-2-fluoro-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(propan-2-yl)aniline: Similar structure but with a fluorine atom at the para position instead of the ortho position.
2-fluoroaniline: Lacks the chlorine and isopropyl group, making it less complex.
Uniqueness
3-chloro-2-fluoro-N-(propan-2-yl)aniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with the isopropyl group attached to the nitrogen. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C9H11ClFN |
---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
3-chloro-2-fluoro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11ClFN/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,1-2H3 |
InChI Key |
LXCHUOJRRMBROC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.